(4-Chlorophenyl)[5-morpholino-4-(2-pyridinyl)-2-thienyl]methanone
Overview
Description
(4-Chlorophenyl)[5-morpholino-4-(2-pyridinyl)-2-thienyl]methanone is a complex organic compound that features a combination of aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)[5-morpholino-4-(2-pyridinyl)-2-thienyl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the core thienyl structure, followed by the introduction of the morpholino and pyridinyl groups. The final step involves the attachment of the 4-chlorophenyl group to the methanone moiety. Common reagents used in these reactions include organolithium reagents, halogenating agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)[5-morpholino-4-(2-pyridinyl)-2-thienyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce halogens or other functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (4-Chlorophenyl)[5-morpholino-4-(2-pyridinyl)-2-thienyl]methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins and nucleic acids makes it a valuable tool for understanding biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its combination of aromatic and heterocyclic structures makes it suitable for applications in electronics, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)[5-morpholino-4-(2-pyridinyl)-2-thienyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar heterocyclic structure and are also investigated for their potential therapeutic applications.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds are known for their kinase inhibitory activity and are used in cancer research.
Triazole-pyrimidine hybrids: These compounds are studied for their neuroprotective and anti-inflammatory properties.
Uniqueness
What sets (4-Chlorophenyl)[5-morpholino-4-(2-pyridinyl)-2-thienyl]methanone apart from these similar compounds is its unique combination of aromatic and heterocyclic structures, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for a wide range of scientific research applications.
Properties
IUPAC Name |
(4-chlorophenyl)-(5-morpholin-4-yl-4-pyridin-2-ylthiophen-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2S/c21-15-6-4-14(5-7-15)19(24)18-13-16(17-3-1-2-8-22-17)20(26-18)23-9-11-25-12-10-23/h1-8,13H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JESJJHJNIOQXKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(S2)C(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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